Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate
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Description
Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is a chemical compound that contains a benzotriazole moiety . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Synthesis Analysis
The synthesis of benzotriazole derivatives, such as benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, involves a variety of reactions . Benzotriazol-1-yl-carboximidamides, for example, are obtained and then reacted smoothly with acyl chlorides to give N-acyl benzotriazol-1-yl-carboximidamides . N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines are also easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde .Molecular Structure Analysis
The molecular structure of benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is complex, containing a benzotriazole moiety and a carbamate group . The benzotriazole moiety is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis
Benzotriazole derivatives are known for their unique reactivity . They can act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . They can also react with a variety of other compounds, such as acyl chlorides and electron-rich alkenes .Scientific Research Applications
Peptide Synthesis and Mimetics
Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, as a variant of N-(Protected α-aminoacyl)benzotriazoles, is a potent acylating agent used in the synthesis of peptides and their mimetics and conjugates. This application is crucial in the development of peptide-based therapeutics and biomolecular research (Küçükbay & Buğday, 2014).
Antibacterial Applications
Research has shown that certain benzotriazole derivatives, including benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, possess moderate antibacterial activities. These properties are significant for developing new antibacterial agents and understanding their mechanisms (Xiao, 2000).
Corrosion Inhibition
In the field of materials science, benzotriazole derivatives have been used as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness in protecting metals from corrosion is important for extending the life of metal components in various industries (Tamil Selvi, Raman, & Rajendran, 2003).
Gas-phase Thermolysis
The gas-phase thermolysis of benzotriazole derivatives, including benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, is studied for its kinetic and mechanistic aspects. These studies are pivotal in understanding the thermal behavior and stability of these compounds (Dib et al., 2004).
Photocarboxylation in Organic Synthesis
Research on the photocarboxylation of benzylic C–H bonds with CO2 highlights the utility of benzotriazole derivatives in organic synthesis, particularly in transformations involving CO2 and creating carboxylic acids under metal-free conditions (Meng et al., 2019).
Properties
IUPAC Name |
benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(28-16-18-11-5-2-6-12-18)23-21(15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJKIMJEGGQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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